molecular formula C8H4Cl2N2O B1400592 6,8-Dichloro-2,7-naphthyridin-1(2H)-one CAS No. 950746-21-1

6,8-Dichloro-2,7-naphthyridin-1(2H)-one

Cat. No. B1400592
M. Wt: 215.03 g/mol
InChI Key: UIVWSQSYQQDTRE-UHFFFAOYSA-N
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Patent
US08546370B2

Procedure details

A suspension 2,6-dichloro-4-(2-(pyrrolidin-1-yl)vinyl)nicotinonitrile (2 g, 7.457 mmol) in 6 mL of conc-HCl is stirred at 60° C. for 6 hours and stirred at room temperature for 1 hour. The reaction mixture is added to 50 mL of water and the precipitate is collected by filtration and washed with water and ether to give 1.4 g of 6,8-dichloro-2,7-naphthyridin-1(2H)-one as a crude product (pale yellow solid). The dichloro compound was used for the reaction transformations without any further purification.
Name
2,6-dichloro-4-(2-(pyrrolidin-1-yl)vinyl)nicotinonitrile
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[CH:7]=[C:6]([CH:11]=[CH:12][N:13]2[CH2:17]CCC2)[C:3]=1C#N.Cl.[OH2:19]>>[Cl:10][C:8]1[CH:7]=[C:6]2[C:3](=[C:2]([Cl:1])[N:9]=1)[C:17](=[O:19])[NH:13][CH:12]=[CH:11]2

Inputs

Step One
Name
2,6-dichloro-4-(2-(pyrrolidin-1-yl)vinyl)nicotinonitrile
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC(=N1)Cl)C=CN1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water and ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C=CNC(C2=C(N1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.